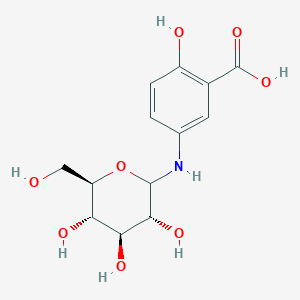
2-Hydroxy-5-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Glucopyranosyl-5-aminosalicylic acid is a compound with the molecular formula C₁₃H₁₇NO₈ and a molecular weight of 315.28 g/mol . It is known for its role as a glucoside conjugate of mesalazine, an active metabolite of sulfasalazine . This compound is significant in various scientific and industrial applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Glucopyranosyl-5-aminosalicylic acid typically involves the conjugation of mesalazine with a glucopyranosyl moiety. One common method is the reaction of mesalazine with a glucopyranosyl donor under specific conditions to form the desired glucoside . The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process.
Industrial Production Methods
Industrial production of N-Glucopyranosyl-5-aminosalicylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Glucopyranosyl-5-aminosalicylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted glucosides .
Scientific Research Applications
N-Glucopyranosyl-5-aminosalicylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving glucoside conjugates.
Biology: It is studied for its biological activities, including its role as a metabolite of mesalazine.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory bowel diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Glucopyranosyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. As a glucoside conjugate of mesalazine, it may exert its effects through similar mechanisms, including the inhibition of folic acid synthesis and the modulation of inflammatory pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
N-Glucopyranosyl-5-aminosalicylic acid can be compared with other similar compounds, such as:
Mesalazine: The parent compound, known for its anti-inflammatory properties.
Sulfasalazine: A prodrug that is metabolized to mesalazine and sulfapyridine.
Other Glucosides: Various glucoside conjugates with different biological activities.
The uniqueness of N-Glucopyranosyl-5-aminosalicylic acid lies in its specific glucoside conjugation, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C13H17NO8 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
2-hydroxy-5-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12?/m1/s1 |
InChI Key |
SJRWBGQWNUAGPK-OZRWLHRGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















